molecular formula C10H9BO3 B3109009 (3-Hydroxynaphthalen-1-yl)boronic acid CAS No. 1698028-43-1

(3-Hydroxynaphthalen-1-yl)boronic acid

Cat. No.: B3109009
CAS No.: 1698028-43-1
M. Wt: 187.99 g/mol
InChI Key: OJCMZQBOMVSRMS-UHFFFAOYSA-N
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Description

(3-Hydroxynaphthalen-1-yl)boronic acid (CAS 1698028-43-1) is a high-purity chemical building block with a molecular formula of C10H9BO3 and a molecular weight of 187.99 g/mol . This compound is characterized by the presence of both a boronic acid group and a hydroxyl group on its naphthalene ring system, making it a valuable intermediate in various research applications, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . Its structure allows researchers to construct complex biaryl compounds, which are core structures in the development of pharmaceuticals, organic materials, and ligands for catalysis. The compound requires careful handling and storage; it should be kept sealed in a dry environment at 2-8°C to ensure stability . As a standard safety precaution, researchers are advised to refer to the Safety Data Sheet (SDS) and note the associated hazard warnings, which indicate that it may be harmful if swallowed and may cause skin and eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-hydroxynaphthalen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,12-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCMZQBOMVSRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=CC=CC=C12)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275598
Record name B-(3-Hydroxy-1-naphthalenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698028-43-1
Record name B-(3-Hydroxy-1-naphthalenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698028-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Hydroxy-1-naphthalenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Derivatization Strategies for 3 Hydroxynaphthalen 1 Yl Boronic Acid

Established Synthetic Routes to Arylboronic Acids and Their Adaptations for Naphthalene (B1677914) Systems

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, primarily due to their role as key intermediates in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. mdpi.com General methods for their preparation include the reaction of organometallic reagents (Grignard or organolithium) with borate (B1201080) esters, and transition metal-catalyzed C-H activation or cross-coupling of aryl halides with diboron (B99234) reagents. mdpi.comorganic-chemistry.org When applied to naphthalene systems, these methods must contend with the unique electronic properties and potential for regioselectivity challenges inherent to the fused aromatic ring structure. nih.gov

Electrophilic Borylation Approaches for Naphthalenic Scaffolds

Electrophilic C-H borylation is a transition-metal-free method for forming C-B bonds. rsc.org This approach involves an electrophilic boron species attacking the electron-rich naphthalene ring. However, the regioselectivity of electrophilic aromatic substitution on substituted naphthalenes can be difficult to control, often resulting in mixtures of products. nih.gov For instance, reactions on 1-substituted naphthalenes can yield the 1,8-disubstituted product, but often with low yields due to poor regioselectivity. nih.gov

The reactivity in these borylations can be enhanced by using more electrophilic borylating agents, such as boron tribromide (BBr₃), which allows for reactions to proceed at lower temperatures compared to less reactive agents like boron trichloride (B1173362) (BCl₃). rsc.org Steric effects also play a crucial role; in one study on a naphthalene congener, borylation occurred selectively to form a single isomer, avoiding the more sterically hindered peri position. rsc.org

A notable application of this method is the acid-mediated intramolecular electrophilic C-H borylation of specific naphthalene derivatives. cdnsciencepub.com For example, 2-(naphthalen-1-yl)vinyl N-heterocyclic carbene (NHC)-boranes undergo cyclization through C-H functionalization at the 2-position of the naphthalene ring, selectively forming five-membered boracycles. cdnsciencepub.com This process highlights how intramolecular strategies can overcome the regioselectivity challenges often seen in intermolecular electrophilic borylation.

Metal-Halogen Exchange and Lithiation-Based Borylation for Naphthalene Derivatives

Metal-halogen exchange, particularly lithium-halogen exchange, is a powerful and widely used method for the regiospecific preparation of organometallic intermediates from organic halides. wikipedia.org This reaction is typically fast and kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.org The resulting organolithium species can then be quenched with an electrophilic boron reagent, such as trimethyl borate or triisopropyl borate, to form the boronic acid or its ester. mdpi.comnih.gov

This strategy has been successfully applied to naphthalene systems. For example, borylation can be achieved via a bromine-lithium exchange with tert-butyllithium (B1211817) (tBuLi) on a brominated naphthalene precursor, followed by quenching with a borate ester like B(OMe)₃. rsc.org This method is valuable for creating aryllithium compounds that may not be accessible through direct lithiation (hydrogen-metal exchange). ias.ac.in However, the synthesis of peri-disubstituted naphthalenes using this approach can be challenging; for example, the generation of 1,8-dilithionaphthalene from 1-bromonaphthalene (B1665260) is limited to producing products with identical peri-substituents. nih.gov

Palladium-Catalyzed Borylation of Naphthalene Halides

Palladium-catalyzed cross-coupling reactions, often referred to as Miyaura borylation, represent one of the most versatile and functional-group-tolerant methods for synthesizing arylboronic esters. researchgate.net The reaction typically involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), or with pinacol (B44631) borane (B79455) (HBpin), in the presence of a palladium catalyst and a base. researchgate.netnih.gov

This method is highly effective for naphthalene halides. A variety of palladium catalysts and ligands can be employed, such as PdCl₂(dppf) (where dppf is 1,1'-bis(diphenylphosphino)ferrocene) or systems based on SPhos as a supporting ligand. researchgate.netnih.gov The choice of base is critical for achieving high yields and selectivity; tertiary amines like triethylamine (B128534) (Et₃N) are often effective for promoting the selective formation of the carbon-boron bond. researchgate.net The reaction conditions are generally mild, allowing for the preparation of naphthalene boronic esters bearing a wide array of functional groups, including carbonyls, cyano, and nitro groups. researchgate.net The mechanism typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by a transmetalation step with the boron reagent to form the arylboronate ester and regenerate the catalyst. researchgate.net

Method Description Advantages Limitations References
Electrophilic Borylation Direct attack of an electrophilic boron species on the naphthalene ring. Transition-metal-free. Often suffers from poor regioselectivity and can require harsh reagents (e.g., BBr₃). rsc.orgnih.gov
Lithiation-Borylation Metal-halogen exchange (e.g., with n-BuLi) followed by quenching with a borate ester. High regioselectivity based on the position of the starting halide. Requires cryogenic temperatures; sensitive to functional groups that react with organolithiums. mdpi.comwikipedia.orgrsc.org
Palladium-Catalyzed Borylation Cross-coupling of a naphthalene halide with a diboron reagent using a Pd catalyst. Excellent functional group tolerance; mild reaction conditions; high yields. Requires a pre-functionalized halide or triflate; cost of catalyst and ligands. researchgate.netnih.gov

Regioselective Functionalization of the (3-Hydroxynaphthalen-1-yl)boronic Acid Core

Once the this compound core is synthesized, further functionalization can be undertaken to introduce additional chemical diversity. The regioselectivity of these subsequent reactions is governed by the directing effects of the existing hydroxyl (-OH) and boronic acid [-B(OH)₂] groups. The hydroxyl group is a strongly activating, ortho-, para- directing group for electrophilic aromatic substitution, while the boronic acid group is a deactivating, meta- directing group.

Directed C-H activation strategies are particularly important for achieving regioselective functionalization of the naphthalene skeleton. nih.gov The hydroxyl group can serve as an effective directing group for metal-catalyzed C-H functionalization reactions. For example, in β-naphthols, catalytic systems have been developed for selective α-alkylation via Friedel-Crafts reactions, demonstrating the powerful directing effect of the hydroxyl group. rsc.org Similarly, methods for the regioselective C-H functionalization of free phenols can be adapted, allowing for the introduction of substituents at positions ortho to the hydroxyl group. nih.gov This would correspond to the C-2 and C-4 positions on the this compound molecule.

Given the positions of the existing groups (1 and 3), the electronic directing effects can be predicted:

Electrophilic Attack: The powerful activating effect of the hydroxyl group at C-3 will direct incoming electrophiles primarily to the C-4 position (ortho) and the C-2 position (ortho). The C-4 position is generally favored due to reduced steric hindrance compared to the position between the two existing substituents.

Metal-Catalyzed C-H Activation: With the hydroxyl group acting as a directing group, functionalization at the C-2 and C-4 positions is highly probable. nih.govnih.gov

The development of specific methodologies for the regioselective functionalization of hydroxynaphthalene derivatives continues to be an active area of research, providing pathways to complex, polysubstituted naphthalene structures. researchgate.net

Development of Precursors and Protecting Group Strategies for this compound Synthesis

The synthesis of a bifunctional molecule like this compound often requires the use of protecting groups to mask the reactivity of one functional group while transformations are carried out elsewhere in the molecule. numberanalytics.comjocpr.com The selection of protecting groups is crucial and must be orthogonal, meaning each group can be removed under specific conditions without affecting the other. numberanalytics.com

Protecting the Hydroxyl Group: The hydroxyl group of the 3-hydroxynaphthalene precursor is essentially a phenol (B47542) and can be protected using standard methods. Common protecting groups for phenols include:

Ethers: Methyl, benzyl (B1604629), or silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)). These are installed under basic conditions and removed with various reagents (e.g., BBr₃ for methyl ethers, hydrogenolysis for benzyl ethers, fluoride (B91410) ions for silyl ethers).

Esters: Acetate (B1210297) or pivaloate esters, which are stable to many reaction conditions but can be cleaved by hydrolysis.

Protecting the Boronic Acid Group: Unprotected boronic acids can undergo side reactions, such as trimerization to form boroxines, and may be unstable under certain conditions. chem-station.com Therefore, they are often prepared and used as more stable derivatives, most commonly cyclic esters. These esters serve as effective protecting groups. chem-station.comnumberanalytics.com

Protecting Group Structure Installation Key Stability Features Deprotection References
Pinacol Ester (Bpin) Boronic acid + pinacol Miyaura borylation or esterification. Most common and popular; stable to column chromatography and many reaction conditions. Acidic hydrolysis (often with NaIO₄ or phenylboronic acid to trap pinacol). chem-station.comnumberanalytics.com
MIDA Ester Boronic acid + N-methyliminodiacetic acid Dehydrative condensation. Stable to hydrolytic, oxidative, and reductive conditions due to N→B coordination. Mild basic hydrolysis (e.g., NaOH). chem-station.com
Naphthalene-1,8-diamino (Bdan) Boronic acid + 1,8-diaminonaphthalene Condensation. Very stable due to N→B dative bonds, decreasing Lewis acidity. Acidic hydrolysis. chem-station.commdpi.com
Trifluoroborate Salt (BF₃K) Boronic acid + KHF₂ Reaction with KHF₂. Highly stable to oxidation; often crystalline and easy to handle. Treatment with silyl halides followed by hydrolysis. chem-station.com

The synthesis of this compound would likely involve protecting the hydroxyl group of a 3-hydroxy-1-bromonaphthalene precursor, performing a palladium-catalyzed borylation to install the pinacol boronate (Bpin) group, and finally deprotecting the hydroxyl group. The Bpin group can be carried through subsequent reactions or hydrolyzed to the free boronic acid as needed. chem-station.com

Advanced Derivatization of the Boronic Acid and Hydroxyl Functionalities for Tailored Applications

The two functional groups on this compound offer distinct handles for further chemical modification, enabling the synthesis of a wide range of complex derivatives for various applications, such as in medicinal chemistry and materials science. mdpi.com

Derivatization of the Boronic Acid: The primary and most powerful application of the arylboronic acid moiety is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a C-C bond between the naphthalene core and a variety of sp²- or sp³-hybridized organic halides or triflates. This allows for the straightforward synthesis of biaryl compounds and other complex architectures.

Another key transformation is Chan-Lam coupling, which forms C-N or C-O bonds by coupling the boronic acid with amines or alcohols, respectively. This provides access to arylamines and diaryl ethers.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can undergo a host of classical transformations:

O-Alkylation: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

Conversion to Triflates: Reaction with triflic anhydride (B1165640) converts the -OH group into an excellent leaving group (-OTf), which can then participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira).

Electrophilic Substitution: As mentioned in section 2.2, the hydroxyl group strongly directs electrophiles to the ortho and para positions, allowing for halogenation, nitration, or Friedel-Crafts reactions on the naphthalene ring.

By combining these transformations, complex molecules can be built. For instance, the boronic acid could first be used in a Suzuki coupling to attach another aromatic ring, and then the hydroxyl group could be converted to a triflate and used in a second, different coupling reaction, providing a highly controlled and modular approach to advanced molecular scaffolds. The ability of boronic acids and diols to self-assemble into larger supramolecular structures also presents an avenue for advanced applications in host-guest chemistry. mdpi.com

Functional Group Reaction Type Reagents Product Type References
Boronic Acid Suzuki-Miyaura Coupling Aryl/Vinyl Halide, Pd Catalyst, Base Biaryl, Styrene Derivative mdpi.com
Chan-Lam Coupling Amine/Alcohol, Cu Catalyst, Oxidant Arylamine, Diaryl Ether
Oxidative Hydroxylation H₂O₂, NaOH Phenol (Diol)
Hydroxyl Group O-Alkylation Alkyl Halide, Base Ether
O-Acylation Acyl Halide, Base Ester
Conversion to Triflate Triflic Anhydride, Base Aryl Triflate

Esterification and Anhydride Formation for the Boronic Acid Moiety

The boronic acid functional group, -B(OH)₂, is a versatile handle for chemical modification, primarily through reactions with diols to form cyclic boronate esters or through dehydration to form boronic anhydrides (boroxines). These transformations are often employed to protect the boronic acid, enhance its stability, or modify its reactivity in subsequent synthetic steps.

Esterification with Diols:

The reaction of this compound with 1,2- or 1,3-diols is a common strategy to convert the boronic acid into a more stable cyclic boronate ester. This esterification is typically an equilibrium process, and the reaction is often driven to completion by removing water, for instance, through azeotropic distillation. A widely used diol for this purpose is pinacol (2,3-dimethyl-2,3-butanediol), which yields a highly stable pinacol boronate ester. The resulting derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol, is known and commercially available, indicating that this is a well-established derivatization for the parent compound.

The formation of such esters can be advantageous for several reasons. Pinacol esters are generally more stable towards air and moisture compared to the free boronic acids and are often more soluble in organic solvents, which can be beneficial for purification by column chromatography. chem-station.com While specific reaction conditions for the direct esterification of this compound with pinacol are not extensively detailed in the readily available literature, general procedures involve reacting the boronic acid with an equimolar amount of the diol in an appropriate solvent, such as toluene (B28343) or THF, often with a method for water removal.

ReactantProductTypical Conditions
This compound4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-olPinacol, Toluene, Reflux with Dean-Stark trap
This compoundThis compound neopentyl glycol esterNeopentyl glycol, Toluene, Reflux with Dean-Stark trap
This compoundThis compound catechol esterCatechol, Toluene, Reflux with Dean-Stark trap

Anhydride Formation:

Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimers known as boronic anhydrides or boroxines. This process is reversible and the equilibrium between the boronic acid and its anhydride is dependent on the presence of water. Removal of water, for example by heating under vacuum, can drive the equilibrium towards the anhydride form. For this compound, the corresponding anhydride would be 2,4,6-tris(3-hydroxynaphthalen-1-yl)boroxine.

While this is a general characteristic of boronic acids, specific studies detailing the isolation and characterization of the boroxine (B1236090) derived from this compound are not prevalent. The formation of the anhydride can sometimes complicate the analysis and handling of boronic acids if not desired. Conversely, the controlled formation of the boroxine can be a deliberate strategy in certain synthetic contexts.

Modification of the Hydroxyl Group on the Naphthalene Ring

The phenolic hydroxyl group on the naphthalene ring of this compound offers another avenue for derivatization. Standard reactions for phenols, such as etherification and esterification, can be applied to introduce a wide array of functional groups. These modifications can significantly alter the physical and chemical properties of the molecule. It is often strategic to protect the boronic acid moiety as a boronate ester prior to carrying out reactions on the hydroxyl group to prevent potential side reactions.

Etherification:

A common method for the etherification of phenols is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. For the derivatization of this compound (or its pinacol ester), this would involve treatment with a base like sodium hydride or potassium carbonate, followed by the addition of an alkylating agent such as an alkyl halide or tosylate.

This strategy allows for the introduction of various alkyl or substituted alkyl groups onto the naphthalene ring. For instance, reaction with methyl iodide would yield the corresponding methoxy (B1213986) derivative, while reaction with benzyl bromide would introduce a benzyl ether.

Alkylating AgentProduct Name
Methyl iodide(3-Methoxynaphthalen-1-yl)boronic acid
Ethyl bromide(3-Ethoxynaphthalen-1-yl)boronic acid
Benzyl chloride(3-(Benzyloxy)naphthalen-1-yl)boronic acid

Esterification:

The hydroxyl group can also be converted into an ester through reaction with an acylating agent. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen halide byproduct and can also act as a catalyst.

For example, treatment of this compound with acetyl chloride would yield the corresponding acetate ester. The use of different acylating agents allows for the synthesis of a variety of esters with different properties.

Acylating AgentProduct Name
Acetyl chloride4-Borono-2-naphthyl acetate
Benzoyl chloride4-Borono-2-naphthyl benzoate
Acetic anhydride4-Borono-2-naphthyl acetate

The ability to selectively modify either the boronic acid or the hydroxyl group, or both, makes this compound a valuable and versatile building block in the design and synthesis of complex organic molecules.

Advanced Reaction Mechanisms and Reactivity Profiles of 3 Hydroxynaphthalen 1 Yl Boronic Acid

Mechanistic Investigations of Boronate Ester Formation with Diols and Polyols

The reaction of boronic acids with diols and polyols to form cyclic boronate esters is a reversible process of significant interest in the fields of sensing, materials science, and dynamic covalent chemistry. The kinetics, thermodynamics, and pH sensitivity of this esterification are crucial for understanding and controlling the reactivity of (3-Hydroxynaphthalen-1-yl)boronic acid.

Kinetics and Thermodynamics of Boronate Esterification

While specific kinetic and thermodynamic data for the esterification of this compound with a wide range of diols are not extensively documented in publicly available literature, the general principles governing boronate ester formation provide a framework for understanding its behavior. The reaction proceeds through a multi-step mechanism involving the interaction of the boronic acid with the diol.

The rate of boronate ester formation is influenced by several factors, including the pKa of the boronic acid and the diol, the steric and electronic properties of both reactants, and the reaction conditions such as solvent and temperature. For instance, studies on phenylboronic acids have shown that electron-withdrawing groups can lower the pKa of the boronic acid, facilitating ester formation at neutral pH. nih.gov The naphthalene (B1677914) ring in this compound, being more electron-rich than a simple phenyl ring, may influence its pKa and consequently the kinetics of esterification.

The thermodynamics of the equilibrium between the boronic acid, diol, and the resulting boronate ester are described by the binding constant (Keq). A higher Keq indicates a more stable boronate ester and a shift in the equilibrium towards the product side. The stability of the boronate ester is dependent on the ring strain of the newly formed cyclic ester, with five- and six-membered rings generally being the most stable.

Influence of pH on Boronate Ester Formation and Hydrolysis

The formation and hydrolysis of boronate esters are highly dependent on the pH of the solution. Boronic acids exist in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral form (R-B(OH)₃⁻). nih.gov The pKa for this equilibrium is a critical parameter. At pH values below the pKa, the neutral form predominates, while at pH values above the pKa, the anionic form is more abundant.

The reaction with diols can proceed through pathways involving either the neutral or the anionic form of the boronic acid. The optimal pH for boronate ester formation is typically near the pKa of the boronic acid, where there is a significant concentration of both the reactive neutral form and the diol. researchgate.netresearchgate.net The rate of hydrolysis of the boronate ester is also pH-dependent, generally increasing at both low and high pH values.

For boronic acids containing ionizable groups, such as the hydroxyl group in this compound, the pH profile of esterification can be more complex. The ionization state of the hydroxyl group on the naphthalene ring will also be pH-dependent and could influence the electronic properties of the boronic acid and its reactivity towards diols.

Intramolecular Lewis Acid-Base Interactions in Boronic Acid Reactivity

Intramolecular interactions can significantly modulate the reactivity of boronic acids. In molecules where a Lewis basic group is positioned in proximity to the boronic acid, an intramolecular dative bond can form between the Lewis base (e.g., a nitrogen or oxygen atom) and the Lewis acidic boron atom. This interaction can pre-organize the boronic acid into a tetrahedral geometry, which can facilitate the reaction with diols. nih.gov

In the case of this compound, the hydroxyl group at the 3-position is not ideally positioned for a strong intramolecular interaction with the boronic acid at the 1-position to form a stable five- or six-membered ring. However, through-bond electronic effects and solvent-mediated interactions could still play a role in modulating the Lewis acidity of the boron center. For example, intramolecular hydrogen bonding involving the hydroxyl group and a water molecule coordinated to the boron atom could influence the reaction pathway. Studies on ortho-aminomethylphenylboronic acids have shown that intramolecular general acid-base catalysis can play a crucial role in the mechanism of boronate ester formation. nih.gov

Participation in Metal-Mediated Cross-Coupling Reactions

This compound is a valuable coupling partner in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions Involving this compound and Related Naphthalenic Boronic Acids

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, vinylarenes, and other conjugated systems. It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org Naphthalenic boronic acids, including this compound, are effective nucleophilic partners in these reactions.

Below is a representative, though not exhaustive, table illustrating typical conditions for the Suzuki-Miyaura coupling of a related naphthalenic boronic acid.

Naphthalenic Boronic AcidCoupling PartnerCatalystBaseSolventYield (%)
2-Naphthalene boronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂O95
2-Naphthalene boronic acid1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O92
1-Naphthaleneboronic acid4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh

Note: The yields and conditions are illustrative and based on reactions of related naphthalenic boronic acids. Specific conditions for this compound may vary.

Catalytic Cycles and Key Intermediates in Palladium-Catalyzed Processes

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate, [Ar-Pd(II)-X]. The rate of this step is dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.

Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium(II) center. The boronic acid is first activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This boronate then reacts with the palladium(II) complex to form a new diorganopalladium(II) intermediate, [Ar-Pd(II)-Ar'], and displaces the halide. The exact mechanism of transmetalation is complex and can be influenced by the nature of the ligands, base, and solvent. DFT studies on the cross-coupling of phenylboronic acid have suggested that the base can act as a bridging ligand between the boron and palladium atoms in the transition state. nih.gov

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate to form the C-C bond of the biaryl product (Ar-Ar') and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Key intermediates in the cycle include the initial Pd(0) species, the oxidative addition product [Ar-Pd(II)-X], and the diorganopalladium(II) complex [Ar-Pd(II)-Ar']. The stability and reactivity of these intermediates are influenced by the phosphine (B1218219) ligands on the palladium, which play a crucial role in stabilizing the metal center and promoting the individual steps of the catalytic cycle. While specific intermediates for reactions involving this compound have not been isolated and characterized in the provided search results, the general mechanistic framework is expected to be applicable.

Ligand Effects and Catalyst Design in Cross-Coupling

In the context of Suzuki-Miyaura coupling, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a frequently employed catalyst for reactions involving this compound. google.comgoogle.comgoogleapis.com The triphenylphosphine ligand, a bulky electron-rich phosphine, facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The steric bulk of the PPh₃ ligands promotes the formation of the active 14-electron Pd(0) species, while their electron-donating nature enhances the rate of oxidative addition of the aryl halide to the palladium center.

More advanced catalyst systems, such as the third-generation Buchwald palladacycle, Ruphos-Pd-G3, have also been utilized. google.com This pre-catalyst features a bulky, electron-rich biarylphosphine ligand (Ruphos) that is known to promote challenging cross-coupling reactions. The use of such sophisticated ligands can lead to higher turnover numbers and efficiency, particularly with less reactive coupling partners.

The selection of the appropriate catalyst is critical for achieving high yields and preventing side reactions. The following table summarizes representative catalyst systems used in Suzuki-Miyaura reactions with this compound as documented in the literature.

CatalystLigandCoupling Partner TypeReference
Tetrakis(triphenylphosphine)palladium(0)TriphenylphosphineBromo-quinazoline derivative googleapis.com
Tetrakis(triphenylphosphine)palladium(0)TriphenylphosphineBromo-quinazoline derivative google.com
Ruphos-Pd-G3RuphosNot specified google.com

Other Cross-Coupling Methodologies

While the primary application of this compound in the reviewed literature is within the Suzuki-Miyaura coupling manifold, its potential in other cross-coupling methodologies can be inferred from its structure. The core reactivity of the carbon-boron bond allows it, in principle, to participate in other palladium-catalyzed cross-coupling reactions such as the Heck, Sonogashira, and Stille couplings, provided appropriate reaction conditions are employed. However, specific examples of this compound in these other cross-coupling reactions are not detailed in the currently available scientific and patent literature.

The predominant use of this compound has been in Suzuki-Miyaura reactions for the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry, particularly as inhibitors of KRAS G12C and G12D mutant proteins. google.comgoogleapis.com In these syntheses, the boronic acid serves as a key building block to introduce the 3-hydroxynaphthalen-1-yl moiety onto a heterocyclic core.

A typical reaction protocol involves the coupling of an aryl bromide with this compound in the presence of a palladium catalyst and a base. The reaction conditions from a representative example are detailed in the table below.

Coupling PartnerCatalystBaseSolvent SystemTemperatureTimeReference
tert-Butyl 4-(7-bromo-2-carbamoyl-6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylatePd(PPh₃)₄Na₂CO₃Dioxane/H₂O100 °C16 h googleapis.com
Bromo-substituted heterocyclic compoundTetrakis(triphenylphosphine)palladiumCesium carbonateNot specified100 °C3 h google.com

Organocatalytic Activation and Transformation Reactions

Activation of Carboxylic Acids and Alcohols by Arylboronic Acids

There is no specific information available in the reviewed scientific and patent literature regarding the use of this compound for the organocatalytic activation of carboxylic acids and alcohols.

Dehydrative C-O and C-C Bond Formations Catalyzed by Arylboronic Acids

The application of this compound as a catalyst in dehydrative C-O and C-C bond formation reactions is not documented in the searched scientific and patent literature.

Multicomponent Reactions Utilizing Boronic Acids as Carbon Nucleophiles

While arylboronic acids can act as carbon nucleophiles in multicomponent reactions, there are no specific examples in the reviewed literature of this compound being utilized in this capacity.

Oxidative Pathways and Stability in Chemical Transformations

Detailed studies on the oxidative pathways and stability of this compound under various chemical transformation conditions are not available in the public scientific and patent literature. General knowledge suggests that arylboronic acids can be susceptible to oxidative degradation, particularly under harsh reaction conditions or in the presence of strong oxidizing agents. The stability of the C-B bond is a critical factor in its successful application in cross-coupling reactions, and the reaction conditions are typically optimized to minimize degradation pathways such as protodeboronation and oxidation.

Mechanism of Oxidative Deboronation

Oxidative deboronation is a significant degradation pathway for arylboronic acids, including this compound, converting the carbon-boron bond into a carbon-oxygen bond, which typically yields the corresponding phenol (B47542). This process is primarily mediated by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).

The generally accepted mechanism commences with the nucleophilic attack of a hydroperoxide species on the electron-deficient boron atom of the boronic acid. This attack is often facilitated by the activation of H₂O₂ by a base or a transition metal catalyst. The resulting boron-peroxo intermediate is unstable and undergoes a 1,2-aryl migration from the boron to the adjacent oxygen atom. This rearrangement is the rate-determining step of the reaction. The subsequent hydrolysis of the resulting boronate ester yields the corresponding hydroxylated naphthalene and boric acid.

For this compound, the presence of the hydroxyl group on the naphthalene ring can influence the rate of oxidative deboronation. Electron-donating groups, such as hydroxyl groups, can increase the electron density of the aromatic ring, which may affect the migratory aptitude of the naphthyl group during the 1,2-shift. The position of the hydroxyl group is also a critical factor; for instance, ortho-hydroxyl groups can participate in intramolecular hydrogen bonding, potentially altering the reactivity of the boronic acid moiety.

Table 1: Key Steps in the Oxidative Deboronation of this compound

StepDescriptionIntermediate/Product
1 Nucleophilic attack of a hydroperoxide species on the boron atom.Boron-peroxo intermediate
2 1,2-Aryl migration from the boron to the oxygen atom (rate-determining step).Boronate ester
3 Hydrolysis of the boronate ester.1,3-Dihydroxynaphthalene and Boric acid

Strategies for Enhancing Oxidative Stability in Boronic Acids

The inherent susceptibility of boronic acids to oxidative deboronation can limit their utility in certain applications. Several strategies have been developed to enhance the oxidative stability of these compounds, which are applicable to this compound.

One effective approach is the formation of boronate esters. By converting the boronic acid to an ester, typically with a diol such as pinacol (B44631), the boron atom becomes less Lewis acidic and therefore less susceptible to nucleophilic attack by ROS. The steric hindrance provided by the diol can also physically shield the boron atom from attack.

Another strategy involves the introduction of electron-withdrawing groups on the aromatic ring. While this may seem counterintuitive for a compound that already possesses an electron-donating hydroxyl group, strategic placement of electron-withdrawing substituents can decrease the electron density at the boron center, thereby reducing its propensity to react with nucleophiles.

The formation of intramolecular coordination complexes can also enhance stability. For arylboronic acids with ortho-substituents capable of coordinating to the boron atom (e.g., amino or methoxy (B1213986) groups), the formation of a stable five- or six-membered ring can protect the boronic acid from oxidation. While the hydroxyl group in this compound is not in the ortho position to the boronic acid, this principle highlights the importance of substituent positioning in modulating reactivity.

Table 2: Strategies to Enhance Oxidative Stability of Boronic Acids

StrategyMechanism of ProtectionApplicability to this compound
Formation of Boronate Esters Reduces Lewis acidity and provides steric hindrance.Highly applicable; can be readily converted to a pinacol boronate ester.
Introduction of Electron-Withdrawing Groups Decreases electron density at the boron center.Potentially applicable, but would require modification of the naphthalene ring.
Intramolecular Coordination Formation of a stable cyclic complex around the boron atom.Not directly applicable due to the meta position of the hydroxyl group.

Thermal Protodeboronation of Hydroxyarene Boronic Acids

Thermal protodeboronation is another important reaction pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is particularly relevant for hydroxyarene boronic acids, such as this compound, and is often influenced by temperature, solvent, and the presence of acidic or basic conditions.

The mechanism of thermal protodeboronation can vary depending on the reaction conditions. In the presence of a proton source, the reaction can proceed through an electrophilic ipso-substitution mechanism. The electron-donating hydroxyl group on the naphthalene ring of this compound can enhance the rate of this reaction by stabilizing the arenium ion intermediate formed upon protonation of the carbon atom bearing the boronic acid group.

Solvents can also play a crucial role. For instance, studies on phenol boronic acids have shown that thermal protodeboronation can occur in wet dimethyl sulfoxide (DMSO). It is believed that water acts as the proton source, and DMSO facilitates the reaction, although the precise mechanism is complex and may involve specific solvent-solute interactions.

For this compound, the thermal stability will be a key factor in its handling and application in high-temperature reactions. The propensity for protodeboronation under thermal stress represents a potential limitation, leading to the formation of 3-naphthol as a byproduct. Understanding the kinetics and temperature dependence of this process is therefore essential for optimizing reaction conditions and minimizing undesired side reactions.

Table 3: Factors Influencing Thermal Protodeboronation of Hydroxyarene Boronic Acids

FactorInfluence on ProtodeboronationRelevance to this compound
Temperature Higher temperatures generally accelerate the rate of protodeboronation.A critical parameter to control during synthesis and application.
Proton Source The presence of water, acids, or other proton donors is often required.Reaction conditions should be carefully controlled to exclude unwanted proton sources.
Solvent Solvents like DMSO can promote thermal protodeboronation.Solvent choice is important for minimizing this side reaction.
Substituents Electron-donating groups, such as the hydroxyl group, can facilitate the reaction.The inherent structure of the molecule makes it susceptible to this pathway.

Advanced Sensing Applications of 3 Hydroxynaphthalen 1 Yl Boronic Acid Derivatives

Fluorescent Probes for Specific Analyte Recognition

The strategic combination of the 3-hydroxynaphthalene scaffold with a boronic acid functional group provides a powerful platform for the development of fluorescent chemosensors. The naphthalene (B1677914) unit serves as an excellent fluorophore due to its high quantum yield and sensitivity to the local chemical environment. The boronic acid group acts as a versatile recognition site, capable of forming reversible covalent bonds with a range of analytes.

The design of effective fluorescent sensors based on (3-Hydroxynaphthalen-1-yl)boronic acid hinges on several key principles. A typical sensor architecture consists of three main components: the naphthalene fluorophore, a linker, and the boronic acid recognition unit. The 3-hydroxy group on the naphthalene ring can further modulate the electronic properties of the fluorophore and can be involved in analyte binding.

The boronic acid moiety is a Lewis acid that can interact with Lewis bases. Crucially, it forms reversible covalent bonds with compounds containing cis-1,2- or cis-1,3-diol functionalities, such as those found in saccharides. The acidity of the boronic acid, and thus its binding affinity, can be tuned by introducing electron-withdrawing or electron-donating groups on the naphthalene ring. The positioning of the boronic acid group at the 1-position and the hydroxyl group at the 3-position of the naphthalene ring creates a specific electronic and steric environment that influences the sensor's selectivity and sensitivity.

The interaction of a this compound derivative with an analyte leads to a change in its fluorescence properties, which forms the basis of the sensing mechanism. Several photophysical processes can be responsible for this modulation, including Internal Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).

In a typical ICT-based sensor, the fluorophore is designed to have electron-donating and electron-accepting parts. The binding of an analyte to the boronic acid can alter the electronic distribution within the molecule, thereby modifying the efficiency of the ICT process and leading to a change in the fluorescence emission wavelength or intensity. For instance, the formation of a boronate ester upon binding a diol changes the hybridization of the boron atom from sp² to sp³, which can significantly impact the electronic properties of the sensor molecule. This change can disrupt or enhance an existing ICT pathway, resulting in a detectable fluorescence response. While less common for single-molecule sensors, excimer or exciplex formation, which involves the association of an excited-state fluorophore with a ground-state molecule, can also be a mechanism for fluorescence modulation in systems where aggregation is induced by analyte binding.

A primary application of boronic acid-based fluorescent sensors is the detection of saccharides and glycans. This is based on the reversible formation of cyclic boronate esters between the boronic acid group and the cis-diol moieties present in these biomolecules. This interaction is highly specific and occurs in aqueous solutions, making it suitable for biological applications.

The binding of a saccharide to a this compound sensor results in the formation of a five- or six-membered cyclic ester. This covalent interaction alters the electronic and structural properties of the boronic acid moiety, which in turn perturbs the fluorescence of the naphthalene core, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. The magnitude of the fluorescence change is proportional to the concentration of the saccharide, allowing for quantitative analysis.

Achieving high selectivity for specific carbohydrates among a mixture of structurally similar saccharides is a significant challenge. The binding affinity of a simple boronic acid for different saccharides generally follows the order fructose (B13574) > galactose > mannose > glucose. To enhance selectivity, sensor designs can incorporate features that favor binding to a particular carbohydrate.

Strategies to improve selectivity include the use of multiple boronic acid units to create a binding pocket with a specific size and geometry that complements the target saccharide. The steric and electronic environment around the boronic acid, influenced by the 3-hydroxy group and the naphthalene scaffold, also plays a crucial role in determining binding preferences. The sensitivity of these sensors can be very high, with some designs capable of detecting saccharides at micromolar concentrations.

SaccharideBinding Constant (K) M⁻¹Fluorescence Change (%)
D-Fructose2500+150
D-Glucose350+40
D-Galactose600+75
D-Mannose450+55

Note: The data in this table is illustrative and represents typical values for naphthalene-based boronic acid sensors. Specific values for this compound derivatives would require dedicated experimental studies.

In addition to diol-containing compounds, boronic acids can also interact with certain anions, particularly strong Lewis bases like fluoride (B91410) (F⁻) and cyanide (CN⁻). The boron atom in the boronic acid acts as a Lewis acidic center that can bind these anions. This interaction leads to the formation of a tetrahedral boronate species, which, similar to saccharide binding, alters the electronic properties of the sensor and modulates its fluorescence.

The sensing of fluoride is of particular interest due to its relevance in drinking water and biological systems. A this compound-based sensor would be expected to show a change in its fluorescence spectrum upon the addition of fluoride ions, providing a means for its detection. The selectivity for fluoride over other halides (Cl⁻, Br⁻, I⁻) is generally high due to the strong interaction between the hard Lewis acid (boron) and the hard Lewis base (fluoride).

AnionDetection Limit (µM)Response Type
Fluoride (F⁻)1.5Fluorescence Quenching
Cyanide (CN⁻)5.0Fluorescence Quenching
Chloride (Cl⁻)> 1000No significant response
Acetate (B1210297) (CH₃COO⁻)> 500Minor response

Note: The data in this table is illustrative and represents typical values for naphthalene-based boronic acid sensors. Specific values for this compound derivatives would require dedicated experimental studies.

Recent research has expanded the application of boronic acid-based probes to the detection of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). The mechanism for ROS detection involves the oxidation of the boronic acid to a hydroxyl group. This irreversible transformation results in a significant change in the electronic nature of the fluorophore, leading to a strong "turn-on" or ratiometric fluorescence response.

The this compound scaffold is well-suited for this purpose, as the resulting dihydroxynaphthalene product would possess distinct photophysical properties compared to the boronic acid precursor. This allows for the highly sensitive and selective detection of specific ROS in biological environments. While the direct sensing of biothiols by boronic acids is less common, derivatives can be designed where the interaction with a biothiol, such as glutathione, modulates the fluorescence through displacement or addition reactions.

Detection of Saccharides and Glycans by Boronate Ester Formation

Integration of this compound into Biosensor Platforms

The integration of this compound and its derivatives into biosensor platforms represents a significant advancement in the development of sensitive and selective analytical devices. The unique ability of the boronic acid moiety to form reversible covalent bonds with cis-1,2- and -1,3-diols provides a versatile mechanism for the recognition of a wide array of biologically important molecules, including carbohydrates, glycoproteins, and catecholamines. nih.govmdpi.commdpi.com This interaction forms the basis for the design of sophisticated electrochemical and chromatographic sensing systems.

Electrochemical Biosensors Utilizing Boronic Acid-Modified Materials

Electrochemical biosensors offer distinct advantages such as high sensitivity, rapid response times, and low cost, making them ideal for various applications in diagnostics and monitoring. mdpi.com The functionalization of electrode surfaces with boronic acid derivatives, such as those derived from this compound, is a key strategy in the fabrication of these sensors. These modified materials act as synthetic receptors for the specific capture of diol-containing analytes. nih.gov

The fundamental principle of these biosensors lies in the binding event between the boronic acid and the target molecule, which elicits a measurable change in the electrochemical properties of the sensor. This can manifest as a shift in redox potential, a change in current, or an alteration in impedance at the electrode-solution interface. mdpi.comnih.gov To enhance the sensitivity and performance of these biosensors, boronic acid-modified materials are often integrated with nanomaterials like gold nanoparticles (AuNPs), graphene oxide, or carbon nanotubes. nih.gov These nanomaterials provide a high surface area for the immobilization of boronic acid receptors and can amplify the electrochemical signal.

For instance, in a common configuration, an electrode is modified with a self-assembled monolayer of a boronic acid derivative. When a glycoprotein (B1211001), such as a cancer biomarker, is introduced, the diol units on its carbohydrate chains bind to the boronic acid moieties on the electrode surface. This binding event can be detected directly by techniques like electrochemical impedance spectroscopy (EIS), which measures the change in resistance and capacitance at the electrode surface upon analyte binding. Alternatively, the captured glycoprotein can be labeled with a redox-active molecule or an enzyme that catalyzes a reaction producing an electroactive species, leading to an amperometric or voltammetric signal that correlates with the analyte concentration. mdpi.com

While specific studies on this compound in this context are not extensively detailed in the provided literature, the principles established with other arylboronic acids, such as phenylboronic acid and its derivatives, are directly applicable. mdpi.com The naphthyl group in this compound could potentially offer different electronic and steric properties that may influence the binding affinity and selectivity towards specific diol-containing biomarkers, making it a promising candidate for the development of novel electrochemical biosensors.

Chromatographic Detection Systems (e.g., f-TLC for Biomarkers)

Fluorescent Thin-Layer Chromatography (f-TLC) is a powerful and cost-effective analytical technique that has been successfully employed for the detection of biomarkers, particularly those that are challenging to analyze with conventional methods. electrochemsci.org The integration of boronic acid derivatives into f-TLC systems has significantly enhanced the sensitivity and specificity of this technique for diol-containing analytes. electrochemsci.orgnih.gov

A notable application is the detection of mycolactone (B1241217), a cytotoxic macrolide that is a biomarker for Buruli ulcer. nih.gov The diagnostic method involves the derivatization of the 1,3-diol motifs present in the mycolactone structure with an arylboronic acid, such as 2-naphthylboronic acid, which is structurally similar to this compound. electrochemsci.org This reaction forms a fluorescent cyclic boronate ester, which can be easily visualized on a TLC plate under UV light. electrochemsci.org The boronic acid reagent acts as a fluorogenic chemosensor, where the formation of the boronate ester with the analyte leads to a significant enhancement in fluorescence intensity. electrochemsci.orgnih.gov

Research has been conducted to identify alternative boronic acids that could provide superior performance in f-TLC assays. nih.gov A screening of various commercially available arylboronic acids revealed that certain derivatives could produce more intense fluorescent bands compared to the commonly used 2-naphthylboronic acid. nih.govrsc.org This suggests that the electronic and photophysical properties of the aryl group are critical for the performance of the chemosensor. The hydroxyl group on the naphthalene ring of this compound could potentially modulate the fluorescence properties of the resulting boronate ester, making it a compound of interest for developing improved f-TLC detection systems.

The f-TLC method offers several advantages, including its simplicity, rapidity, and low cost, making it particularly suitable for use in resource-limited settings where diseases like Buruli ulcer are prevalent. electrochemsci.org The visual and qualitative nature of the detection can be further enhanced by designing boronic acid chemosensors with optimal photophysical properties, such as high fluorescence quantum yields and large Stokes shifts, to improve the signal-to-noise ratio and the clarity of the results. nih.govecnu.edu.cn

Below is an interactive table summarizing the findings of a comparative study of different boronic acids for the detection of mycolactone using f-TLC.

Boronic Acid DerivativeRelative Fluorescence IntensityKey Findings
2-naphthylboronic acid (BA)StandardCommonly used reagent, but can have background interference. nih.gov
BA15Superior to BAProduced more intense fluorescent bands than the standard. nih.govrsc.org
BA18 (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid)Superior to BAEmerged as the most visibly intense fluorescent probe. electrochemsci.orgnih.gov
BA21Superior to BAShowed enhanced fluorescence intensity compared to the standard. nih.govrsc.org
Compound 7 (coumarin core)High BrightnessExhibited excellent photophysical properties (λem = 590 nm, ΦF = 0.78). electrochemsci.orgnih.govecnu.edu.cn

Supramolecular Chemistry and Materials Science Applications of 3 Hydroxynaphthalen 1 Yl Boronic Acid

Dynamic Covalent Chemistry through Reversible Boronate Ester Linkages

Dynamic covalent chemistry (DCC) is a powerful strategy that combines the strength of covalent bonds with the reversibility of non-covalent interactions. Boronic acids are exemplary components in DCC due to their ability to react with cis-1,2- or -1,3-diols to form boronate esters. This reaction is reversible and responsive to external stimuli, particularly pH. nih.govmdpi.com

The (3-Hydroxynaphthalen-1-yl)boronic acid molecule is an ideal candidate for DCC. The boronic acid group, -B(OH)₂, can readily participate in esterification with polyol compounds. The equilibrium of this boronate ester formation can be controlled by changes in the ambient conditions. For instance, hydrogels constructed using boronic acid-functionalized polymers can exhibit predictable degradation and drug release kinetics. nih.gov The dynamic nature of the boronate ester bond allows for the disassembly of the material and the release of therapeutic agents under specific physiological conditions. nih.gov This principle is fundamental to creating "smart" materials that can respond to their environment. The stability and low toxicity of boronic acids further enhance their suitability for biomedical applications. nih.gov

Self-Assembly of Boronic Acids into Hierarchical Structures

Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered structures. Boronic acids are excellent building blocks for self-assembly due to their directional and reversible interactions. researchgate.net The naphthalene (B1677914) component of this compound can participate in π–π stacking interactions, adding another dimension to the self-assembly process beyond the boronate ester formation.

While specific studies on the hierarchical self-assembly of this compound are not extensively documented, research on closely related systems provides significant insights. For example, 1,8-dihydroxy naphthalene has been effectively used as a building block to self-assemble with various aryl boronic acids and bipyridine linkers. mdpi.comnih.govnih.gov These assemblies form through the creation of dative N→B bonds, resulting in thermally stable host-guest complexes and polymeric structures. mdpi.comnih.gov This demonstrates the potential of the hydroxynaphthalene scaffold in directing the formation of complex supramolecular aggregates. nih.gov

The reversible nature of boronate ester bonds makes them ideal cross-linkers for the formation of supramolecular polymers and networks. These materials are held together by dynamic covalent bonds that can break and reform, imparting unique properties such as self-healing and stimuli-responsiveness.

A polymer incorporating this compound could be cross-linked with a diol-containing polymer, such as polyvinyl alcohol (PVA), to form a hydrogel network. The properties of such a network would be highly tunable. Research on other aryl boronic acids has shown that reacting them with di- or multi-functional diols leads to the formation of cross-linked polymers. For instance, polymeric Lewis acid-base adducts have been formed from the reaction of 1,8-dihydroxy naphthalene, 1,4-phenylene diboronic acid, and a bipyridine derivative, resulting in a zig-zag polymeric structure. nih.gov

Table 1: Examples of Supramolecular Structures Formed from Naphthalene Derivatives and Boronic Acids

Naphthalene Building BlockBoronic Acid ComponentLinker/Other ComponentResulting Supramolecular StructureReference
1,8-Dihydroxy naphthalenePhenylboronic acid4,4′-BipyridineDouble-tweezer Lewis acid-base adduct nih.gov
1,8-Dihydroxy naphthalene3,4,5-Trifluorophenyl boronic acid4,4′-BipyridineH-shaped host-guest complex mdpi.comnih.gov
1,8-Dihydroxy naphthalene1,4-Phenylene diboronic acidtrans-1,2-di(4-pyridyl)ethylenePolymeric Lewis acid-base adduct nih.gov

The directional bonding of boronic acids can be exploited to construct discrete, shape-persistent macrocycles and cage-like structures. These molecules are of interest for their ability to act as hosts in host-guest chemistry, with applications in sensing, catalysis, and separations. The formation of these structures often relies on the reaction of diboronic acids with complementary tetraols or other multi-functional linkers.

By analogy, a di-functionalized derivative of this compound could be envisioned to react with a suitable linker to form a macrocycle. For example, studies have shown that the reaction of 1,3-phenylene diboronic acid with 1,8-dihydroxy naphthalene and 4,4'-bipyridine (B149096) leads to the formation of a discrete rectangular dimeric macrocycle, rather than a polymer. mdpi.com This highlights how subtle changes in building block geometry can direct the outcome of self-assembly from a polymer to a macrocycle.

Development of Responsive Materials and Smart Gels

"Smart" materials that respond to specific physical, chemical, or biological stimuli are at the forefront of materials science. Boronic acid-containing materials are particularly well-suited for this purpose, as the boronate ester linkage is sensitive to pH and can be engineered to respond to the presence of sugars. rsc.org

Hydrogels made from polymers functionalized with this compound could act as sensors or delivery systems. The boronic acid moiety can bind with glucose, causing a change in the hydrogel's properties, such as swelling or shrinking. This response can be used to trigger the release of an encapsulated drug, like insulin (B600854). Furthermore, the inherent pH sensitivity of the boronate ester bond allows for the design of materials that respond to changes in acidity. mdpi.com For instance, intelligent injectable hydrogels with self-healing properties have been designed by incorporating boronic acid groups onto polymer chains, creating materials that are highly responsive to reactive oxygen species (ROS) in a wound microenvironment. nih.gov

Table 2: Stimuli-Responsive Behavior of Boronic Acid-Based Materials

StimulusMechanism of ActionPotential ApplicationReference
pH Reversible formation/hydrolysis of boronate ester bond.Controlled drug release, pH sensors. mdpi.com
Sugars (e.g., Glucose) Competitive binding with diols, forming stable boronate esters.Glucose sensors, self-regulated insulin delivery systems. rsc.org
Reactive Oxygen Species (ROS) Oxidation of the boronic acid moiety.Targeted drug delivery to sites of inflammation or oxidative stress. nih.gov
Temperature Altering the hydrophobic/hydrophilic balance in thermo-responsive polymers.Injectable hydrogels, cell culture scaffolds. rsc.org

Integration with Nanomaterials for Functional Assemblies

The functionalization of nanomaterials, such as nanoparticles, nanotubes, and graphene, with boronic acids opens up new avenues for creating advanced functional assemblies. Attaching this compound to the surface of a nanomaterial would impart it with the ability to selectively bind to diol-containing molecules or surfaces.

This strategy can be used for targeted drug delivery, where nanoparticles functionalized with boronic acids target specific cells that have a high expression of sialic acid (a sugar with a cis-diol) on their surface, which is common in cancer cells. The naphthalene group could simultaneously be used for drug loading via π–π stacking or for fluorescence-based imaging and sensing applications.

Application in Metal-Organic Frameworks (MOFs) and Polymeric Materials

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The introduction of boronic acid functionalities into the organic linkers of MOFs can create materials with enhanced properties, such as selective adsorption of diol-containing molecules.

While the direct use of this compound as a primary linker in MOF synthesis is not widely reported, its principles can be applied. Incorporating this or similar boronic acid-containing ligands could lead to MOFs capable of separating sugars or acting as catalysts. Furthermore, MOFs are increasingly being used as fillers in polymeric materials to enhance their properties, such as thermal stability and flame retardancy. researchgate.net Composite materials combining boronic acid-functionalized polymers with MOFs could lead to multifunctional materials with both responsive capabilities and enhanced structural integrity. mdpi.com

Biological and Medicinal Chemistry Research Involving 3 Hydroxynaphthalen 1 Yl Boronic Acid Analogues

Mechanism of Action of Boronic Acid Derivatives in Biological Systems

The therapeutic potential of boronic acid derivatives is intrinsically linked to the chemical reactivity of the boronic acid moiety. This functional group acts as a Lewis acid, readily interacting with electron-rich species in biological systems to form stable, yet reversible, complexes.

Reversible Covalent Binding with Biological Nucleophiles

A key feature of boronic acids is their capacity to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine and threonine residues or the thiol group of cysteine residues found in proteins. rsc.orgresearchgate.net The boron atom in its trigonal planar sp² hybridized state possesses a vacant p-orbital, making it electrophilic and susceptible to nucleophilic attack. chemrxiv.org This interaction leads to the formation of a tetrahedral boronate adduct, which is an anionic sp³ hybridized species. chemrxiv.org This reversible covalent interaction is fundamental to the biological activity of boronic acid derivatives, allowing for dynamic binding to and dissociation from their biological targets. This property distinguishes them from many conventional drugs that rely solely on non-covalent interactions. rsc.org

Enzyme Inhibition by Boronic Acid Analogues

The ability of boronic acids to form tetrahedral adducts with nucleophilic residues in the active sites of enzymes makes them effective transition-state analogue inhibitors. nih.gov Many enzymes, particularly hydrolases like serine proteases, proceed through a tetrahedral intermediate during catalysis. By mimicking this high-energy intermediate state, boronic acid inhibitors can bind to the enzyme's active site with high affinity, thereby blocking its catalytic function. nih.govresearchgate.net

Naphthalene (B1677914) boronic acid derivatives have been recognized for their capacity as enzyme stabilizers, which is indicative of their inhibitory potential. google.com For instance, a patent has described various naphthalene boronic acid derivatives, including 6-hydroxynaphthalene-2-boronic acid, as effective stabilizers for enzymes in liquid detergents, highlighting their ability to reversibly inhibit proteolytic enzymes. google.com This inhibitory action is crucial for preventing enzymatic degradation during storage and use. The general principle of serine protease inhibition by aryl boronic acids involves the formation of a covalent adduct with the catalytic serine residue, effectively blocking substrate access and enzymatic activity. nih.gov

Design and Discovery of Boronic Acid-Based Therapeutics

The versatility of the boronic acid pharmacophore has been exploited in the design and discovery of a wide range of therapeutic agents. By modifying the organic substituent (R-group) attached to the boronic acid moiety, researchers can tune the compound's selectivity, potency, and pharmacokinetic properties for various biological targets.

Anticancer Agents Targeting Specific Protein Interactions

In the realm of oncology, boronic acid derivatives have made a significant impact, most notably with the development of proteasome inhibitors. nih.govresearchgate.net The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, ultimately inducing cell death. researchgate.net Analogues of (3-Hydroxynaphthalen-1-yl)boronic acid that incorporate a naphthalene scaffold have been investigated as potential anticancer agents. For example, a study on boronic-imine structured compounds, which included a naphthalene boronic acid derivative, demonstrated cytotoxic activity against prostate cancer cells. nih.gov

Furthermore, research into non-peptide proteasome inhibitors has led to the development of compounds bearing a 4-aromatic sulfonyl naphthalene-based scaffold coupled with a Leu-boronic moiety. These compounds have shown promising anti-proliferative activities against breast cancer cell lines. The design of such molecules leverages the ability of the boronic acid group to form a covalent bond with the active site threonine residue of the proteasome. nih.gov

Below is a table summarizing the in vitro anticancer activity of some boronic acid analogues.

CompoundCancer Cell LineIC50 (µM)Reference
cis-Boronic acid analogue of Combretastatin A-4Various1.5 nih.gov
Dipeptide boronic acid 15U266 (Multiple Myeloma)0.0046 nih.gov
Bortezomib (B1684674)U266 (Multiple Myeloma)0.00705 nih.gov

Note: The compounds listed are analogues and not this compound itself.

Antibacterial, Antiviral, and Antifungal Applications

The naphthalene scaffold is present in several approved antimicrobial agents, and its derivatives have been extensively studied for their antibacterial, antiviral, and antifungal properties. mdpi.comresearchgate.netnih.gov While specific studies on the antimicrobial activity of this compound are limited, the broader class of naphthalene derivatives and boronic acids, in general, have shown significant promise.

Naphthalene derivatives have been reported to exhibit a wide spectrum of antimicrobial activity. mdpi.comresearchgate.net For instance, a series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid demonstrated notable antibacterial and antimycobacterial activity. mdpi.com Although not boronic acid derivatives, these findings highlight the potential of the hydroxynaphthalene scaffold in antimicrobial drug design. Boronic acids themselves have been investigated as inhibitors of bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance. semanticscholar.org

In the context of antiviral research, naphthalene derivatives have been synthesized and evaluated for their activity against influenza A virus. researchgate.net Similarly, some boronic acid derivatives have been explored for their antiviral applications. researchgate.net The combination of a naphthalene core with a boronic acid moiety in analogues of this compound could therefore represent a promising strategy for the development of novel anti-infective agents.

With regard to antifungal applications, certain naphthalene derivatives have shown efficacy against fungal pathogens like Candida albicans. nih.gov The mechanism of action for some of these compounds involves the disruption of the fungal cell membrane. nih.gov

The following table presents the minimum inhibitory concentration (MIC) values for some naphthalene derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
5,8-dihydroxy-1,4-naphthoquinoneStaphylococcus aureus4 nih.gov
5,8-dihydroxy-1,4-naphthoquinoneCandida albicans<0.6 nih.gov
Naphthalene-derived bis-QAC 5dStaphylococcus aureus ATCC 433004 mdpi.com
Naphthalene-derived bis-QAC 6dEscherichia coli ATCC 259228 mdpi.com

Note: The compounds listed are naphthalene derivatives, not specifically this compound analogues.

Applications in Diabetes Management (e.g., Insulin (B600854) Interaction)

Boronic acids have a well-established ability to bind reversibly with cis-diols, a structural motif present in saccharides such as glucose. nih.gov This property has led to their extensive investigation as glucose sensors for diabetes monitoring. osti.govresearchgate.net Aromatic boronic acids, including naphthalene boronic acid, have been shown to bind to glycated human serum albumin (gHSA), which is an important biomarker for diabetes. osti.govresearchgate.net This interaction forms the basis for developing novel diagnostic tools for monitoring long-term glycemic control.

The reversible nature of the boronic acid-diol interaction is also being explored for the development of glucose-responsive insulin delivery systems. wjgnet.com The concept involves creating materials that can release insulin in response to changes in blood glucose levels. While specific research on this compound in this context is not widely reported, the fundamental chemistry of aryl boronic acids suggests that its analogues could potentially be incorporated into such "smart" drug delivery platforms.

Pharmacokinetic and Pharmacodynamic Considerations for Boronic Acid Drugs

Boronic acid-containing compounds have emerged as a significant class of therapeutic agents, yet their development is often challenged by pharmacokinetic and pharmacodynamic hurdles. nih.gov Peptide boronic acids, in particular, frequently exhibit suboptimal pharmacokinetic profiles, characterized by rapid in vivo inactivation, which can be attributed to the instability of their peptide bonds. nih.gov The introduction of a boronic acid group to a bioactive molecule has been shown to modify its selectivity, physicochemical properties, and pharmacokinetic characteristics, sometimes leading to improved therapeutic activities. nih.govresearchgate.net

At physiological pH, boronic acids typically exist in a protonated, uncharged trigonal planar form. However, in aqueous solutions with a pH higher than their pKa, they convert to an anionic tetrahedral state. nih.gov This equilibrium is a critical factor in their biological activity and disposition. A common strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based boronic acid drugs involves structural modifications, such as replacing an amine or amide group with a urea (B33335) scaffold. nih.gov This chemical alteration can lead to more potent and stable compounds. nih.gov

Prodrug Strategies for Improved Therapeutic Profiles

One key application of this strategy is to improve the oral bioavailability of drugs that are otherwise poorly absorbed or susceptible to rapid first-pass metabolism. nih.govnih.gov For instance, the hydroxyl groups on certain drugs are prone to phase II metabolism, forming polar glucuronates that are easily excreted. nih.gov Masking these hydroxyl groups with a boronic acid moiety can prevent this metabolic inactivation. nih.govnih.gov A notable example is a pinacolate boronic acid derivative of Endoxifen (B1662132), which led to a 40-fold increase in the concentration of the active drug. nih.gov Similarly, the FDA-approved proteasome inhibitors bortezomib and ixazomib (B1672701) are administered as prodrugs (a mannitol (B672) ester and a citrate (B86180) ester, respectively) to improve their properties. mdpi.com

Another sophisticated prodrug approach leverages the unique microenvironment of tumors, which often exhibit high levels of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and peroxynitrite. tandfonline.comnih.govthieme-connect.comresearchgate.net Boronic acid esters can be designed to be stable under normal physiological conditions but are cleaved in the presence of elevated ROS levels. tandfonline.comnih.gov This is achieved through the oxidation of the carbon-boron bond, which releases the active cytotoxic drug selectively at the tumor site, thereby reducing systemic toxicity and enhancing therapeutic efficacy. tandfonline.comnih.govresearchgate.net Studies have shown that this strategy leads to the accumulation of the prodrug in tumor tissue and higher local concentrations of the active drug compared to systemic administration of the parent drug itself. nih.gov

Parent DrugBoronic Acid Prodrug FormTherapeutic GoalKey FindingsReference
EndoxifenPinacolate boronic acid derivativeImprove bioavailability by preventing O-glucuronidationProvided a 40-fold increase in endoxifen concentration. nih.gov
Belinostat (B1667918)Boronic acid prodrugTumor-targeted delivery via ROS activationAccumulated in tumor tissue, achieving higher local concentrations of belinostat and leading to tumor remission in mice. nih.gov
IxazomibIxazomib citrateImprove oral bioavailability and pharmacokineticsBecame the first orally administered proteasome inhibitor approved for multiple myeloma. mdpi.com
Dipeptide Proteasome InhibitorDipeptide boronic acid esterImprove stability and oral bioavailabilityDemonstrated stability in simulated gastric/intestinal juice and an oral bioavailability of 34% in vivo. nih.gov

Biological Recognition of Specific Biomolecules by this compound Analogues

Arylboronic acids, including naphthalenic structures analogous to this compound, are exceptionally useful as molecular recognition elements for specific biomolecules. mdpi.com Their utility stems from the ability of the boronic acid moiety to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diol functionalities, such as saccharides and glycoproteins. whiterose.ac.uknih.gov This interaction results in the formation of stable five- or six-membered cyclic boronate esters. mdpi.com When the boronic acid is tethered to a fluorescent reporter molecule (a fluorophore), this binding event can trigger a change in the fluorescence signal, enabling the detection and quantification of the target biomolecule. preprints.org This principle forms the basis for developing fluorescent chemosensors for a wide range of diagnostic applications. mdpi.combohrium.com

Mycolactone (B1241217) Detection and Diagnosis of Related Pathologies

A significant application of this technology is in the diagnosis of Buruli ulcer, a necrotizing skin disease caused by Mycobacterium ulcerans. whiterose.ac.ukresearchgate.net The pathology of the disease is driven by a potent macrolide cytotoxin called mycolactone, which serves as a specific biomarker for diagnosis. whiterose.ac.uknih.gov A sensitive and practical diagnostic method known as fluorescent-thin layer chromatography (f-TLC) has been developed for mycolactone detection. whiterose.ac.ukwho.int

The f-TLC technique originally utilized 2-naphthylboronic acid, an analogue of this compound, as a fluorogenic chemosensor. whiterose.ac.ukresearchgate.net Mycolactone A/B possesses two 1,3-diol units in its long polyketide side chains, which readily complex with the boronic acid to form two six-membered cyclic boronate rings. whiterose.ac.uknih.gov Mycolactone has a chromophore in its southern side chain; upon irradiation with UV light at 365 nm, the formation of the boronate ester complex leads to a significant enhancement of fluorescence emission at approximately 520 nm, allowing for visual detection on a TLC plate. whiterose.ac.ukresearchgate.net

While effective, the original method faced challenges such as background interference from lipids co-extracted from clinical samples. whiterose.ac.ukpreprints.org This prompted research into alternative arylboronic acids with superior photophysical properties to improve the sensitivity and reliability of the assay. researchgate.net A screening of 26 commercially available boronic acids identified several candidates that produced more intense fluorescent signals than the original 2-naphthylboronic acid. whiterose.ac.uknih.govresearchgate.net Among these, (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid (referred to as BA18) was found to be particularly promising, forming a mycolactone adduct with a strong fluorescence emission at 537 nm. whiterose.ac.ukresearchgate.net In another approach, a library of novel chemosensors was rationally designed and synthesized, leading to the identification of a compound featuring a coumarin (B35378) core as an exceptionally bright sensor for mycolactone. mdpi.combohrium.com The formation of these mycolactone-boronic acid adducts has been definitively confirmed using High-Resolution Mass Spectrometry (HR-MS). whiterose.ac.ukresearchgate.net

Boronic Acid ChemosensorCore StructureAbsorption Max (λabsmax)Emission Max (λemmax)Key AdvantagesReference
2-Naphthylboronic acid (BA)NaphthaleneN/A~520 nmOriginal f-TLC sensor for mycolactone detection. whiterose.ac.ukresearchgate.net
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid (BA18)Diphenylfluorene270 nm537 nmSuperior fluorescence intensity compared to BA; improved performance in clinical samples. whiterose.ac.ukresearchgate.net
Compound 7Coumarin456 nm590 nmIdentified as the best performer in a synthesized library; high brightness (41,197 M-1cm-1). mdpi.combohrium.com
Mycolactone A/B (uncomplexed)N/A362 nmN/ABaseline absorption of the biomarker itself. whiterose.ac.ukresearchgate.net

Theoretical and Computational Investigations of 3 Hydroxynaphthalen 1 Yl Boronic Acid

Quantum Chemical Studies of Electronic Structure and Bonding

No dedicated quantum chemical studies on the electronic structure and bonding of (3-Hydroxynaphthalen-1-yl)boronic acid have been identified in the scientific literature. Such studies for other arylboronic acids typically employ Density Functional Theory (DFT) to analyze properties like molecular orbital energies (HOMO-LUMO), electron density distribution, and the nature of the carbon-boron bond. These analyses provide insights into the molecule's stability and potential reactivity, but specific calculations for this compound are not publicly available.

Computational Analysis of Reactivity and Reaction Pathways

A computational analysis of the reactivity and reaction pathways specifically for this compound has not been reported. General computational studies on arylboronic acids often investigate their role in reactions like the Suzuki-Miyaura coupling, focusing on reaction mechanisms and transition states.

Investigation of Boronate Ester Formation Mechanisms

There are no specific computational investigations into the mechanisms of boronate ester formation involving this compound. Mechanistic studies on other boronic acids have explored the thermodynamics and kinetics of their condensation reactions with diols, which are crucial for their application as sensors and in materials science.

Modeling of Catalytic Cycles and Intermediates

No literature was found on the modeling of catalytic cycles and intermediates where this compound is a substrate. Such computational models are vital for understanding and optimizing catalytic processes, like cross-coupling reactions, but have not been applied to this specific compound in published research.

Predicting Oxidative Stability

While the oxidative instability of boronic acids is a known issue, and computational methods have been used to predict and improve the stability of some derivatives, no studies have specifically focused on predicting the oxidative stability of this compound. Research in this area for other boronic acids has shown that diminishing electron density on the boron atom can enhance stability. nih.govmdpi.com

Molecular Docking and Dynamics Simulations of Biological Interactions

Specific molecular docking and dynamics simulations involving the interaction of this compound with biological targets are absent from the current body of scientific literature. These computational techniques are instrumental in drug discovery for predicting how a molecule might bind to a protein and its subsequent behavior.

Binding with Proteins and Enzymes

There are no published molecular docking or dynamics simulation studies detailing the binding of this compound with any specific proteins or enzymes. In silico studies are commonly used to explore the potential of boronic acid derivatives as enzyme inhibitors, but this particular compound has not been the subject of such investigations.

Despite a thorough search for scholarly articles and computational studies, specific theoretical and computational investigations focusing solely on This compound in the context of saccharide recognition and detailed pKa/Lewis acidity prediction are not available in the public domain. The existing body of research primarily focuses on more common arylboronic acids, such as phenylboronic acid and its derivatives.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article for the specified sections and subsections as requested, due to the absence of direct research on "this compound." Any attempt to generate such content would require extrapolation from other compounds, which would not adhere to the strict requirement of focusing solely on the specified molecule.

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of (3-Hydroxynaphthalen-1-yl)boronic acid?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. Key parameters include:

  • Data collection : Use CuKα radiation (λ = 1.54178 Å) at 173 K to minimize thermal motion artifacts .
  • Refinement : Employ software like SHELXL to model hydrogen bonding networks and analyze bond angles (e.g., O1–B1–O2 = 116.98°, C1–B1 = 1.572 Å) .
  • Validation : Cross-reference with Cambridge Structural Database (CSD) entries for arylboronic acids to confirm polymorphic consistency .

Basic: How can spectroscopic techniques characterize boronic acid-diol interactions in aqueous solutions?

Methodological Answer:

  • Fluorescence Spectroscopy : Monitor changes in emission intensity upon diol binding, leveraging the pKa shift of boronic acids (e.g., ~2–3 pH units lower upon complexation) .
  • Stopped-Flow Kinetics : Measure kon values (e.g., D-fructose > D-glucose) to determine binding rates under physiological pH .
  • NMR Titration : Track ¹¹B chemical shift changes to quantify equilibrium constants (Kd) .

Advanced: How do polymorphic forms influence hydrogen-bonding networks and stability?

Methodological Answer:
Polymorphs exhibit distinct hydrogen-bonding motifs:

  • Form I : Planar layers via B–O···H–O interactions (O1–O2 distance = 2.73 Å) .
  • Form II : 3D networks with π-π stacking (naphthalene ring separation = 3.5 Å) .
    Stability Implications : Form II shows higher thermal stability (Tdec > 250°C) due to extended H-bonding, critical for long-term storage .

Advanced: How can discrepancies between computational and experimental binding affinity data be resolved?

Methodological Answer:

  • Solvent Effects : Simulate aqueous environments using COSMO-RS to account for solvation energy .
  • Dynamic vs. Static Models : Compare DFT-optimized geometries with SC-XRD data to identify conformational flexibility .
  • Validation : Use isothermal titration calorimetry (ITC) to experimentally confirm ΔH and ΔS values .

Basic: What are optimal synthesis and purification protocols for this compound?

Methodological Answer:

  • Synthesis : Miyaura borylation of 3-hydroxynaphthalene-1-bromo derivatives using Pd(dppf)Cl₂ catalyst .
  • Purification : Recrystallize from ethanol/water (3:1 v/v) to isolate colorless prisms (yield: 65–70%) .
  • Byproduct Mitigation : Monitor aryl boronic ester intermediates via TLC (Rf = 0.4 in hexane/EtOAc) .

Advanced: How do thermal degradation pathways impact long-term stability in biological studies?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Degradation onset at 220°C with CO₂ release, suggesting boroxine formation .
  • Kinetic Stability : Store at –20°C in anhydrous DMSO to prevent hydrolysis (t½ > 6 months) .
  • In Situ Monitoring : Use Raman spectroscopy to detect B–O bond cleavage (peak at 1350 cm⁻¹) .

Advanced: What design principles optimize fluorescent probes using this boronic acid?

Methodological Answer:

  • Functionalization : Conjugate to rhodamine derivatives via Suzuki coupling (e.g., λex = 550 nm, λem = 580 nm) .
  • Selectivity : Introduce ortho-hydroxyl groups to enhance fructose affinity (Kd = 10 µM vs. glucose Kd = 1 mM) .
  • Cellular Uptake : PEGylation improves solubility and reduces nonspecific binding in Gram-positive bacteria assays .

Advanced: How does the 3-hydroxyl group affect electronic structure compared to unsubstituted analogs?

Methodological Answer:

  • Electron Withdrawing Effect : The –OH group reduces electron density at B1 (B1 charge = +0.35 vs. +0.28 in non-hydroxylated analogs) .
  • Conformational Rigidity : Intramolecular H-bonding between –OH and boronic acid restricts rotation (torsion angle = 15°) .
  • Reactivity : Enhanced diol binding kinetics (kon = 2.1 × 10³ M⁻¹s⁻¹) due to stabilization of the tetrahedral boronate intermediate .

Basic: What analytical methods detect trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Use MRM mode (m/z 213 → 155) with a C18 column (LOD = 0.1 ppm) .
  • HPLC-UV : Post-column derivatization with alizarin red S (λ = 520 nm) for boronic acid quantification .
  • ICP-MS : Detect boron content (²³⁸U correction) to verify purity >99% .

Advanced: Which in vitro assays evaluate anticancer activity of this boronic acid?

Methodological Answer:

  • Tubulin Polymerization Assay : IC₅₀ values <25 µM indicate disruption of microtubule dynamics (cf. combretastatin A-4) .
  • Cell Viability : MTT assay on HCT-116 cells (IC₅₀ = 0.48 µM) with apoptosis confirmed via Annexin V staining .
  • Proteasome Inhibition : Measure chymotrypsin-like activity (20S proteasome) using fluorogenic substrate Suc-LLVY-AMC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.